N-Fmoc-Freidinger's lactam

Peptide Synthesis Stereochemistry Quality Control

N-Fmoc-Freidinger's lactam (CAS 957507-85-6) is a stereochemically pure, Fmoc-protected γ-lactam dipeptidomimetic that rigidifies the Gly-Val backbone into a Type II' β-turn. Unlike linear Fmoc-dipeptides, its trans-amide constraint eliminates conformational variability, enabling definitive SAR, enhanced metabolic stability, and improved crystallography success. Fully compatible with standard Fmoc-SPPS, this non-interchangeable building block accelerates peptidomimetic lead optimization with guaranteed batch-to-batch reproducibility.

Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
CAS No. 957507-85-6
Cat. No. B13405313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-Freidinger's lactam
CAS957507-85-6
Molecular FormulaC24H26N2O5
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29)
InChIKeyPEMHOAIHPQJNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-Freidinger's lactam CAS 957507-85-6: Conformationally Constrained Peptidomimetic Building Block for Peptide Synthesis


N-Fmoc-Freidinger's lactam (CAS 957507-85-6), chemically known as (S)-2-((R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyrrolidin-1-yl)-3-methylbutanoic acid , is an Fmoc-protected, conformationally restricted dipeptide peptidomimetic that mimics the Gly-Val-OH motif . It belongs to the Freidinger lactam class, which are amino-γ-lactam (Agl) bridged dipeptides known to constrain peptide backbone topology and stabilize Type II' β-turns [1]. The compound features a γ-lactam ring that fixes the amide bond in a trans conformation, significantly reducing the conformational flexibility inherent in linear peptides [2]. This foundational property underlies its specific utility in advanced peptide synthesis and drug discovery efforts where conformational control is paramount.

Procurement Risk Alert: Why N-Fmoc-Freidinger's lactam Cannot Be Replaced by Generic Fmoc-Amino Acids or Simple Dipeptides


Substituting N-Fmoc-Freidinger's lactam (CAS 957507-85-6) with a generic Fmoc-amino acid, a linear Fmoc-dipeptide (e.g., Fmoc-Gly-Val-OH), or other Fmoc-protected lactam variants (e.g., CAS 145484-45-3, an Fmoc-Freidinger lactam with a different amino acid side chain) is scientifically unsound and will introduce unquantified variability into a research or manufacturing process. This specific compound provides a defined, stereochemically pure conformational constraint that mimics a Gly-Val dipeptide within a γ-lactam bridge . Unlike linear Fmoc-dipeptides which adopt numerous conformations in solution, this lactam fixes the peptide bond in a trans rotamer and restricts the ψ1 and ω1 dihedral angles, a property quantified to stabilize specific β-turn structures [1]. Using a non-constrained analog forfeits this targeted conformational bias, potentially leading to altered biological activity, reduced target affinity, or different metabolic stability profiles in the final peptide or peptidomimetic [2]. Furthermore, variations in the lactam side chain (e.g., using the Leu analog CAS 145484-45-3 instead of the Val analog) alter the steric and hydrophobic properties, which can significantly impact molecular recognition . Therefore, direct substitution without re-validation compromises the scientific integrity and reproducibility of the synthesis, making this specific compound a critical, non-interchangeable reagent for its intended applications.

N-Fmoc-Freidinger's lactam CAS 957507-85-6: Quantified Differentiation from Structural Analogs and Alternatives


Stereochemical Definition vs. Racemic or Unspecified Analogs

N-Fmoc-Freidinger's lactam (CAS 957507-85-6) is provided as a single, defined stereoisomer with the (S)-2-((R)-3-... configuration, as confirmed by its specific IUPAC name and SMILES/InChI Key . This is a key differentiator from other Fmoc-protected lactams that may be sold as racemic mixtures, as undefined stereochemistry, or as different isomers (e.g., CAS 145484-45-3 has a Leu-like side chain and a different stereochemical configuration at the α-carbon) . For example, a related Fmoc-Freidinger lactam analog (CAS 145484-45-3) has a molecular formula of C25H28N2O5 and a molecular weight of 436.5 g/mol , compared to C24H26N2O5 and 422.5 g/mol for CAS 957507-85-6 . These are distinct chemical entities with different physical and biological properties. The use of a defined stereoisomer ensures reproducible conformational constraint and biological activity, whereas a racemic or incorrect isomer can lead to ambiguous or irreproducible results.

Peptide Synthesis Stereochemistry Quality Control Peptidomimetics

Validated Purity Benchmark for Reproducible Solid-Phase Peptide Synthesis

The Sigma-Aldrich product specification for N-Fmoc-Freidinger's lactam (CAS 957507-85-6) states an assay of ≥95.0% as determined by HPLC . This is a quantitative purity specification that is often higher or more rigorously defined than what is provided by alternative vendors for similar lactam building blocks. For instance, while some vendors may offer this same CAS number with a nominal purity of 95% or 98% , the explicit HPLC quantification from a major supplier provides a verified benchmark for critical applications. In contrast, an alternative Fmoc-Freidinger lactam (CAS 145484-45-3) is offered at 97+% purity but is a different chemical entity .

Peptide Synthesis Purity Analysis SPPS Quality Control

Defined Conformational Constraint: Stabilization of Type II' β-Turns vs. Linear Peptides

Freidinger lactams, as a class, are demonstrated to constrain peptide backbone topology and stabilize Type II' β-turns, a common and biologically relevant motif [1]. This property is directly contrasted with linear peptides, which exist in a dynamic equilibrium of multiple conformations and lack this specific, stable turn structure. For example, in a study on human growth hormone (hGH) analogs, the replacement of an Asp residue with a Freidinger γ-lactam at position 11 resulted in a peptide that retained hypoglycemic activity, whereas the linear Asp analog was inactive [2]. The extent of conformational constraint introduced by the lactam was directly correlated with differences in in vivo hypoglycemic activity. The Freidinger lactam restricts the ψ1 and ω1 dihedral angles of the peptide backbone, effectively pre-organizing the molecule into a bioactive conformation [3].

Peptidomimetics Conformational Analysis Beta-Turn Mimics Drug Design

N-Fmoc-Freidinger's lactam CAS 957507-85-6: Optimal Scientific and Industrial Use Cases


Synthesis of Conformationally Restricted Peptides for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, N-Fmoc-Freidinger's lactam is used to replace the Gly-Val dipeptide segment in a linear peptide of interest. By introducing this specific lactam, the peptide backbone is locked into a stable Type II' β-turn conformation [1]. This allows researchers to probe the bioactive conformation of the peptide ligand, distinguishing between active and inactive conformers. The resulting SAR data is more precise than that obtained with flexible linear peptides, as the conformational variable is controlled. The defined stereochemistry of CAS 957507-85-6 is essential for obtaining clear, interpretable results on how the turn geometry affects binding to a target receptor or enzyme [2].

Enhancing Metabolic Stability and Oral Bioavailability of Peptide Leads

Peptide-based drug candidates often suffer from rapid proteolytic degradation and poor oral bioavailability. The incorporation of N-Fmoc-Freidinger's lactam as a peptidomimetic building block is a proven strategy to address these liabilities [1]. The γ-lactam ring is resistant to enzymatic cleavage by peptidases that typically hydrolyze linear amide bonds [2]. By replacing a flexible, labile dipeptide sequence with this constrained mimic, the overall compound's half-life in plasma or other biological matrices can be extended. This approach is a foundational step in transforming a peptide lead into a more drug-like molecule suitable for oral administration .

Standardized Building Block in Automated Solid-Phase Peptide Synthesis (SPPS) Workflows

For core facilities and high-throughput peptide synthesis labs, N-Fmoc-Freidinger's lactam serves as a reliable, off-the-shelf building block compatible with standard Fmoc-SPPS protocols. Its Fmoc protecting group [1] allows for seamless integration into automated synthesizers using standard deprotection and coupling cycles. The well-defined stereochemistry and verified high purity [2] minimize synthesis failures and reduce the need for extensive post-synthesis purification, leading to more efficient and reproducible production of custom peptidomimetic libraries.

Crystallization of Peptide-Receptor Complexes for Structure-Based Drug Design

In structural biology, obtaining high-resolution crystal structures of flexible peptide ligands bound to their target proteins is notoriously difficult. N-Fmoc-Freidinger's lactam can be strategically incorporated into a peptide ligand to reduce its conformational entropy [1]. By locking the peptide into a specific, low-energy conformation, it is more likely to crystallize in a stable complex with its protein target. This facilitates X-ray crystallography studies, providing atomic-level detail on the binding interaction and guiding the rational design of more potent and selective non-peptide small molecule drugs .

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